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Compound of Interest

Compound Name:
Ethanone, 1-(2-pyridinyl)-,

hydrobromide

CAS No.: 113738-31-1

Cat. No.: B3346049

Get Quote

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Compound: 2-(Bromoacetyl)pyridine hydrobromide (CAS: 17570-98-8)

Introduction and Synthetic Utility
The preparation of α -bromoketones from pyridine derivatives presents a unique synthetic

challenge. The free base product—2-(bromoacetyl)pyridine—is highly nucleophilic at the

pyridine nitrogen and highly electrophilic at the α -carbon. If left in its free base form, it

undergoes rapid, irreversible intermolecular self-alkylation, leading to polymerization and total

degradation.

To circumvent this, the protocol detailed herein utilizes a strongly acidic medium to ensure the

immediate precipitation of the product as a highly stable hydrobromide salt. As a versatile

building block, 2-(bromoacetyl)pyridine hydrobromide is indispensable for the Hantzsch thiazole

synthesis, frequently utilized in the development of anti-tubercular agents, kinase inhibitors,

and complex imidazo[1,2-a]pyridine scaffolds .
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Mechanistic Principles & Causality
As a Senior Application Scientist, I emphasize that successful execution of this protocol relies

on understanding the causality behind the reagent selection and thermal parameters. This

reaction is an acid-catalyzed α -bromination governed by the following principles:

Enolization via Acid Catalysis: 2-Acetylpyridine is protonated by the hydrobromic acid (HBr),

which lowers the activation energy required for tautomerization. This shifts the equilibrium

toward the reactive enol intermediate.

Solvent Selection (HBr/AcOH): Acetic acid (AcOH) acts as a polar, protic solvent that easily

dissolves the starting material while remaining completely inert to bromination. The 30% HBr

serves a dual purpose: it acts as the acid catalyst for enolization and provides an

overwhelming excess of bromide ions to immediately trap the unstable product as a salt.

Anti-Solvent Precipitation: Diethyl ether is highly non-polar. Introducing it to the reaction

mixture drastically reduces the dielectric constant of the solvent system, forcing the complete

precipitation of the ionic hydrobromide salt while keeping non-polar impurities in solution.
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Fig 1. Acid-catalyzed enolization and bromination mechanism with salt stabilization.

Quantitative Reagent Specifications
The following stoichiometry is adapted from validated industrial scaling standards , which

reliably affords the target compound in near-quantitative yields.
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Reagent
MW ( g/mol
)

Equivalents
Mass /
Volume

Moles Function

2-

Acetylpyridin

e

121.14 1.00 3.00 g 24.8 mmol
Starting

Material

Bromine (Br₂) 159.81 1.19
1.52 mL (4.72

g)
29.5 mmol

Electrophile /

Brominating

Agent

30% HBr in

AcOH
N/A Excess 12.0 mL N/A

Acid Catalyst

& Salt Former

Diethyl Ether 74.12 N/A
40.0 mL

(total)
N/A

Anti-solvent &

Wash

Note: The precise 1.19 molar equivalent of bromine ensures complete conversion of the

starting material while minimizing the risk of dibromination, a common side reaction in α -

halogenations.
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1. Solubilization
2-Acetylpyridine in 30% HBr/AcOH

2. Bromination
Dropwise Br₂ at 15 °C

3. Thermal Cycling
40 °C (1h) -> 75 °C (1h) -> 40 °C (1h)

4. Precipitation
Cool to 20 °C, add Diethyl Ether

5. Isolation
Vacuum Filtration & Ether Wash

Pure 2-(Bromoacetyl)pyridine
Hydrobromide (97.8% Yield)

Click to download full resolution via product page

Fig 2. Step-by-step synthetic workflow for 2-(bromoacetyl)pyridine hydrobromide.

Step-by-Step Methodology
Phase 1: Solubilization and Enolization
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Equip a 50 mL round-bottom flask with a PTFE-coated magnetic stir bar and position it in a

temperature-controlled water bath.

Add 12.0 mL of 30% hydrobromic acid in acetic acid (HBr/AcOH) to the flask.

Slowly dissolve 3.00 g (24.8 mmol) of 2-acetylpyridine into the acidic solution.

Adjust the water bath to cool and maintain the reaction mixture at exactly 15 °C.

Phase 2: Electrophilic Bromination 5. Charge an addition funnel (or a highly precise glass

syringe) with 1.52 mL (29.5 mmol) of elemental bromine ( Br2​). 6. Begin dropwise addition of

the bromine to the stirred solution at 15 °C. 7. Self-Validation Check: The deep red color of the

bromine will initially persist but will begin to fade as it is consumed by the enol intermediate.

Phase 3: Thermal Kinetic Cycling Causality Note: The step-wise temperature gradient is a

precisely engineered kinetic control mechanism. The initial 40 °C phase safely initiates the

exothermic bromination without risking thermal runaway. Elevation to 75 °C provides the

activation energy necessary to drive the reaction to absolute completion. The return to 40 °C

allows the newly formed salt to nucleate uniformly before precipitation. 8. Upon completion of

the bromine addition, warm the reaction mixture to 40 °C. Maintain stirring at this temperature

for exactly 1 hour. 9. Increase the heating mantle temperature to 75 °C and stir for an additional

1 hour. 10. Reduce the heat and allow the reaction mixture to cool back to 40 °C, stirring for 1

final hour.

Phase 4: Precipitation and Isolation 11. Cool the reaction flask to 20 °C. 12. Rapidly add 30.0

mL of cold diethyl ether to the flask. Stir vigorously for 30 minutes. 13. Self-Validation Check: A

distinct yellow precipitate will crash out of the solution, indicating the successful formation of

the insoluble hydrobromide salt. 14. Collect the yellow precipitate via vacuum filtration using a

Büchner funnel. 15. Wash the filter cake with an additional 10.0 mL of cold diethyl ether to

remove any residual acetic acid or unreacted bromine. 16. Dry the solid thoroughly under high

vacuum to afford the target product. Expected Yield: ~6.81 g (97.8%).

Analytical Characterization & Storage
Appearance: Off-white to yellow crystalline powder.

Molecular Weight: 280.95 g/mol .
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Storage Conditions: Store at 0 - 8 °C under an inert atmosphere (Argon or Nitrogen). The

compound is highly moisture-sensitive; exposure to ambient humidity will cause the salt to

deliquesce and degrade .

Safety and Troubleshooting
Bromine Handling: Elemental bromine is highly toxic, volatile, and severely corrosive. All

operations involving Br2​must be conducted in a certified fume hood. Keep a quenching

solution of 10% sodium thiosulfate ( Na2​S2​O3​) nearby to neutralize any spills.

Product Discoloration: If the final precipitate is dark brown rather than yellow, this indicates

trapped unreacted bromine. This can be troubleshot by increasing the volume of the cold

diethyl ether wash during the filtration step until the filtrate runs clear.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b3346049?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3346049?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

